molecular formula C12H15N3 B11895636 4-(Quinoxalin-6-YL)butan-1-amine CAS No. 61573-33-9

4-(Quinoxalin-6-YL)butan-1-amine

Cat. No.: B11895636
CAS No.: 61573-33-9
M. Wt: 201.27 g/mol
InChI Key: PROVTOANVOTPFL-UHFFFAOYSA-N
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Description

4-(Quinoxalin-6-YL)butan-1-amine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The compound has a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol .

Properties

CAS No.

61573-33-9

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-quinoxalin-6-ylbutan-1-amine

InChI

InChI=1S/C12H15N3/c13-6-2-1-3-10-4-5-11-12(9-10)15-8-7-14-11/h4-5,7-9H,1-3,6,13H2

InChI Key

PROVTOANVOTPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CCCCN

Origin of Product

United States

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents like acid chlorides or anhydrides to form amides. This modification enhances solubility and pharmacological properties:

  • Reaction with acetyl chloride yields N-(4-(quinoxalin-6-yl)butyl)acetamide .

  • Trifluoroacetylation using ethyl trifluoroacetate produces 2,2,2-trifluoro-N-(4-(quinoxalin-6-yl)butyl)acetamide , a stable intermediate for further functionalization .

Key Factors Influencing Reactivity :

  • Electron-withdrawing groups (e.g., CF₃) on the acylating agent increase reaction rates.

  • Steric hindrance from the butyl chain may reduce yields compared to shorter-chain analogs .

Alkylation and Nucleophilic Substitution

The terminal amine participates in alkylation with alkyl halides or epoxides:

  • Reaction with methyl iodide forms N-methyl-4-(quinoxalin-6-yl)butan-1-amine , though competing elimination can occur with bulky substrates.

  • In nucleophilic substitution, the amine displaces halides in primary alkyl bromides (e.g., ethyl bromide) to generate secondary amines .

Comparative Reactivity :

SubstrateProductYield (%)Conditions
Ethyl bromideN-Ethyl derivative78K₂CO₃, DMF, 60°C
Benzyl chlorideN-Benzyl derivative65NEt₃, THF, rt

Coordination Chemistry

The quinoxaline nitrogen atoms and terminal amine act as ligands for transition metals:

  • Forms stable complexes with Cu(II) and Fe(III), confirmed by UV-Vis and ESR spectroscopy .

  • Example : [Cu(4-(quinoxalin-6-yl)butan-1-amine)Cl₂] exhibits a square-planar geometry, enhancing catalytic activity in oxidation reactions .

Stability Trends :

  • Cu(II) complexes > Fe(III) complexes > Zn(II) complexes.

  • Electron-donating substituents on the quinoxaline ring improve metal-binding affinity .

Heterocyclic Functionalization

The quinoxaline core participates in electrophilic aromatic substitution (EAS) and cross-coupling:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 2- and 3-positions of the quinoxaline ring, enabling further reduction to amines .

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the 6-position, expanding π-conjugation for optoelectronic applications .

Reaction Optimization :

Reaction TypeCatalyst SystemYield (%)
NitrationHNO₃/H₂SO₄62
Suzuki CouplingPd(PPh₃)₄, K₂CO₃85

Bioconjugation and Enzyme Interactions

The amine side chain enables covalent attachment to biomolecules:

  • Conjugation with activated esters (e.g., NHS esters) generates stable amide linkages for antibody-drug conjugates .

  • Docking studies reveal hydrogen bonding between the quinoxaline ring and residues in 14-α-demethylase (CYP51), explaining antifungal activity in analogs .

Key Interactions :

  • π-π stacking between quinoxaline and Phe78/CYP51.

  • Salt bridges involving the protonated amine and Glu76 .

Strain-Release Reactions

Under basic conditions, the butylamine chain facilitates strain-release functionalization:

  • Reaction with Grignard reagents (e.g., i-PrMgCl·LiCl) cleaves sterically hindered bonds, yielding functionalized cyclobutanes .

  • Half-life studies show tunable reactivity based on substituents:

    Substituent on QuinoxalineHalf-life (h)
    4-CF₃10
    4-OMe19

This compound’s versatility in acylation, coordination, and heterocyclic modification positions it as a valuable scaffold for drug development and materials science. Future work may explore its use in photodynamic therapy or as a corrosion inhibitor, leveraging its electronic and steric properties .

Scientific Research Applications

Common Synthesis Pathways:

  • Condensation Reactions : Involves the reaction of quinoxaline derivatives with amines or amino acids.
  • Michael Addition : Utilizes nucleophilic addition to α,β-unsaturated carbonyl compounds followed by amination.
  • Coupling Reactions : Employs coupling agents to link quinoxaline moieties with butan-1-amine.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including 4-(Quinoxalin-6-YL)butan-1-amine. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Tyrosine Kinases : Quinoxaline derivatives have shown promise in inhibiting various tyrosine kinases, which play crucial roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : Compounds have been reported to induce apoptosis in cancer cells through various pathways, including disruption of mitochondrial membrane potential and activation of caspases .
CompoundCell Line TestedIC50 (µM)Mechanism
4-(Quinoxalin-6-YL)butan-1-amineHCT1167.8Apoptosis induction
Quinoxaline-bisarylureaHep G210.27Tyrosine kinase inhibition

Antimicrobial Activity

Research indicates that 4-(Quinoxalin-6-YL)butan-1-amine also exhibits antimicrobial properties. Quinoxaline derivatives have been evaluated against various pathogens, showing effectiveness against bacteria and fungi.

PathogenActivity ObservedReference
Mycobacterium smegmatisSignificant inhibition
Candida albicansModerate inhibition

Case Studies

  • Anticancer Efficacy : A study investigated the efficacy of 4-(Quinoxalin-6-YL)butan-1-amine against human liver cancer cell lines (Hep G2). Results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for further development .
  • Antimicrobial Screening : Another study focused on the antimicrobial activity of quinoxaline derivatives, including 4-(Quinoxalin-6-YL)butan-1-amine. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, supporting its use as a therapeutic agent in infectious diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinoxalin-6-YL)butan-1-amine stands out due to its unique combination of the quinoxaline core and the butan-1-amine group, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

4-(Quinoxalin-6-YL)butan-1-amine is a compound that belongs to the quinoxaline family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Quinoxalin-6-YL)butan-1-amine can be represented as follows:

C1H1N1C2H2N2\text{C}_1\text{H}_1\text{N}_1\text{C}_2\text{H}_2\text{N}_2

This structure features a quinoxaline moiety linked to a butan-1-amine chain, which is crucial for its biological activity.

Antitumor Activity

Research indicates that quinoxaline derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Liver Cancer (Hep G2)
  • Colon Cancer (HCT116)

A study demonstrated that certain quinoxaline derivatives had IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity. Specifically, compounds with electron-donating groups at strategic positions exhibited enhanced activity compared to those with electron-withdrawing groups .

CompoundCell LineIC50 (μM)
Compound AMCF-74.4
Compound BHep G23.0
Compound CHCT1165.0

Antimicrobial Activity

Quinoxaline derivatives have also been studied for their antimicrobial properties. A notable investigation reported that certain derivatives displayed significant antibacterial activity against various strains, including multidrug-resistant bacteria. The mechanism of action was attributed to the induction of oxidative stress and DNA damage in bacterial cells .

The biological activity of 4-(Quinoxalin-6-YL)butan-1-amine is believed to involve several mechanisms:

  • Oxidative Stress Induction : Similar quinoxaline compounds have been shown to induce reactive oxygen species (ROS), leading to cellular damage in cancer and microbial cells .
  • Inhibition of Key Enzymes : Some studies suggest that quinoxaline derivatives may inhibit enzymes critical for tumor growth and bacterial survival, although specific targets for 4-(Quinoxalin-6-YL)butan-1-amine remain to be fully elucidated .
  • Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, contributing to their antitumor effects .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 4-(Quinoxalin-6-YL)butan-1-amine:

  • Study on Anticancer Activity : A recent study evaluated a series of quinoxaline derivatives, including 4-(Quinoxalin-6-YL)butan-1-amine, against different cancer cell lines, revealing promising results with significant cytotoxicity observed at micromolar concentrations .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound, demonstrating effectiveness against resistant bacterial strains through mechanisms involving oxidative stress and DNA damage .

Q & A

Q. What are the recommended synthetic routes for 4-(Quinoxalin-6-YL)butan-1-amine?

A methodological approach involves multi-step organic synthesis. For example:

Azide Formation : React a precursor alcohol with diphenylphosphoryl azide (DPPA) and 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF) to form an intermediate azide .

Reduction : Reduce the azide using triphenylphosphine (PPh₃) in a tetrahydrofuran (THF)/water system to yield the primary amine.

Quinoxaline Coupling : Introduce the quinoxaline moiety via nucleophilic substitution or cross-coupling reactions.
Key Considerations : Optimize reaction temperatures and stoichiometry to minimize byproducts. Confirm intermediate purity via TLC or HPLC .

Q. How should researchers handle and store 4-(Quinoxalin-6-YL)butan-1-amine safely?

Based on analogous amine safety protocols:

  • Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation of dust, and work in a fume hood .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar), away from moisture and oxidizers. Store at 2–8°C for long-term stability .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing 4-(Quinoxalin-6-YL)butan-1-amine?

  • NMR : ¹H/¹³C NMR to confirm amine proton signals (δ ~1.5–2.5 ppm) and quinoxaline aromatic protons (δ ~7.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • FT-IR : Identify N-H stretching (~3350 cm⁻¹) and quinoxaline C=N/C-C vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational models like PCP-SAFT be optimized to predict the behavior of 4-(Quinoxalin-6-YL)butan-1-amine in mixtures?

PCP-SAFT struggles with amines due to asymmetric hydrogen bonding (H-bond donor/acceptor sites). To improve accuracy:

Parameter Refinement : Recalibrate H-bonding parameters using experimental vapor-liquid equilibrium (VLE) data for amine-containing systems .

Hybrid Modeling : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with PCP-SAFT to better describe polarity and steric effects.

Validation : Test predictions against phase diagrams of structurally similar amines (e.g., pentan-2-one/butan-1-amine azeotropes) .

Q. How should researchers address discrepancies in amine reactivity data during synthesis?

Contradictions often arise from solvent effects or competing pathways. Mitigation strategies include:

  • Controlled Experiments : Systematically vary solvents (e.g., DMF vs. THF) and catalysts to isolate variables .
  • Kinetic Profiling : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation rates.
  • Cross-Validation : Compare results with published protocols for analogous amines (e.g., 4-(4-methoxyphenyl)butan-1-amine synthesis) .

Q. What strategies enhance the biological activity profiling of quinoxaline-amine derivatives?

Quinoxaline derivatives often exhibit antimicrobial or kinase-inhibitory properties. For structure-activity studies:

Functionalization : Introduce substituents (e.g., halogens, sulfonamides) at the quinoxaline 2- or 3-position to modulate lipophilicity .

In Vitro Assays : Screen against target enzymes (e.g., acetylcholinesterase) using fluorescence-based inhibition assays .

ADMET Prediction : Use QSAR models to predict absorption and toxicity, prioritizing derivatives with favorable profiles .

Data Contradiction Analysis

Q. How can conflicting solubility data for 4-(Quinoxalin-6-YL)butan-1-amine be resolved?

Discrepancies may stem from polymorphic forms or impurities. Steps to resolve:

Crystallization Screening : Recrystallize the compound in solvents like ethanol/water to isolate pure polymorphs.

DSC/TGA Analysis : Characterize thermal behavior to detect hydrate formation or decomposition .

Comparative Studies : Benchmark against structurally similar amines (e.g., 4-(oxan-4-yl)butan-1-amine hydrochloride) with well-documented solubility .

Methodological Tables

Q. Table 1. Synthetic Routes for Analogous Amines

CompoundKey StepsYieldReference
4-(1-Benzylpiperidin-4-yl)butan-1-amineDPPA/DBU-mediated azide formation; PPh₃ reduction75%
4-(4-Methoxyphenyl)butan-1-amineNucleophilic substitution of methoxy precursor; catalytic hydrogenation68%

Q. Table 2. Computational Challenges for Amine Mixtures

IssueProposed SolutionEvidence
Asymmetric H-bondingAdjust donor/acceptor parameters in PCP-SAFT
Limited experimental dataExpand VLE datasets using high-throughput microreactors

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